

The Specificity and Selectivity of Transketolase

Inhibitors: A Technical Overview

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Compound of Interest		
Compound Name:	Transketolase-IN-3	
Cat. No.:	B10861485	Get Quote

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Introduction

Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), a metabolic route crucial for the synthesis of nucleotide precursors and the production of NADPH for reductive biosynthesis and antioxidant defense.[1][2][3][4] TKT catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[2][4][5] Its central role in cellular metabolism, particularly in rapidly proliferating cancer cells that exhibit an upregulated PPP, has positioned it as an attractive target for therapeutic intervention.[1][2][6] This document provides a technical guide to the target specificity and selectivity of transketolase inhibitors, with a focus on the methodologies used for their characterization. While information on a specific compound designated "Transketolase-IN-3" is not publicly available, this guide will utilize data from known transketolase inhibitors to illustrate the principles of target engagement and selectivity profiling.

Target: Transketolase and the Pentose Phosphate Pathway

Transketolase is a homodimeric enzyme that requires thiamine diphosphate (ThDP) and a divalent cation, such as Ca2+ or Mg2+, as cofactors for its catalytic activity.[2][7] The enzyme facilitates the interconversion of sugar phosphates, thereby linking the PPP with glycolysis.[2] [8] There are three known isoforms in humans: TKT, Transketolase-like 1 (TKTL1), and



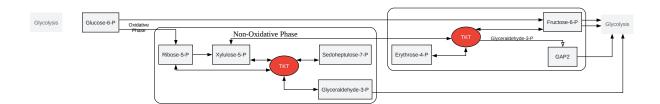




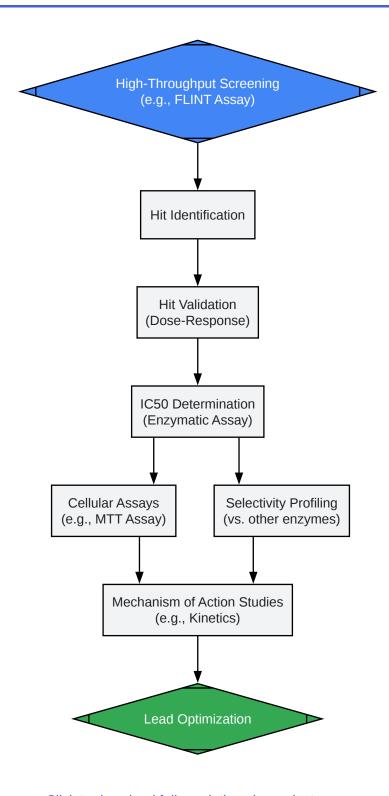
Transketolase-like 2 (TKTL2).[9] The inhibition of transketolase can disrupt the synthesis of ribose-5-phosphate, a precursor for DNA and RNA, and may induce apoptosis in cancer cells, highlighting its therapeutic potential.[1][10]

Signaling Pathway









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